Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate
Description
Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate is a thiourea derivative featuring a benzoate ester core substituted with a carbamothioyl group linked to a butan-2-yl chain. Its structure combines a lipophilic aromatic system with a polar thiourea moiety, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound is synthesized via the reaction of ethyl 4-aminobenzoate with a thiourea precursor, such as butan-2-yl isothiocyanate, under controlled conditions .
Properties
IUPAC Name |
ethyl 4-(butan-2-ylcarbamothioylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-4-10(3)15-14(19)16-12-8-6-11(7-9-12)13(17)18-5-2/h6-10H,4-5H2,1-3H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOMFDZRQKOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NC1=CC=C(C=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with butan-2-isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yields. This method allows for better control over reaction conditions and can lead to higher purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzoates or carbamothioyl derivatives.
Scientific Research Applications
Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of new anesthetics or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate with structurally related compounds, highlighting substituent differences, melting points, and biological activities:
Notes:
- Thiourea vs.
- Substituent Effects : Branched alkyl chains (e.g., butan-2-yl) may increase lipophilicity and steric hindrance, influencing bioavailability. In contrast, hydrazinyl groups introduce polarity but showed moderate antitumor activity .
- Heterocyclic Modifications : Benzimidazole or pyridazine substituents (e.g., ) expand π-π stacking interactions, relevant to enzyme inhibition or materials science .
Research Findings and Implications
Thiourea vs. Carbamoyl : Thiourea derivatives generally exhibit stronger bioactivity due to sulfur’s electronegativity and hydrogen-bonding capacity. For example, hydrazinylthiourea analogs showed measurable antitumor effects, whereas carbamoyl derivatives were prioritized in aquaporin studies .
Substituent Optimization : The butan-2-yl group’s branched structure may improve membrane permeability compared to linear chains, though excessive bulk could reduce target affinity. This balance is critical in drug design .
Industrial Relevance: Ethyl benzoate derivatives with dimethylamino groups are preferred in photopolymerizable resins due to their reactivity and physical stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
